2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Description
Chemical Scaffolds and Their Significance in Molecular Sciences
Chemical scaffolds form the core structure of a molecule, upon which various functional groups can be appended to modulate its chemical and biological properties. The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), as well as numerous vitamins and therapeutic agents. researchgate.netmdpi.comwikipedia.org Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in the design of molecules that target a wide array of biological macromolecules. nih.gov
Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent scaffolds in approved pharmaceuticals. nih.gov Its conformational flexibility and ability to be functionalized at various positions allow for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The introduction of chiral piperidine scaffolds can significantly enhance biological activities and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics of a molecule.
Rationale for Investigating 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine as a Research Probe or Synthetic Intermediate
The compound this compound is not extensively documented in publicly available scientific literature, suggesting it is a novel or specialized chemical entity. However, its structure provides a clear rationale for its potential utility in chemical and biological research. The key to its potential lies in the combination of its three main components:
The Pyrimidine Moiety: The 2-substituted pyrimidine ring is a common feature in molecules designed to interact with various biological targets.
The Iodomethyl Group: The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This reactive handle allows for the covalent attachment of the 2-[4-(methyl)piperidin-1-yl]pyrimidine scaffold to other molecules, such as proteins, peptides, or other small molecules.
This combination of features makes this compound an attractive candidate for use as a research probe to investigate biological systems. For instance, it could be used to selectively label proteins or other biomolecules through covalent modification, enabling the study of their function, localization, and interactions. Furthermore, its character as a reactive building block makes it a valuable synthetic intermediate for the construction of more complex molecules in a targeted and efficient manner. The iodomethyl group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a versatile method for elaborating the core structure.
Below is a table of the key properties of the constituent scaffolds and the reactive group, which underpin the rationale for investigating the title compound.
| Component | Key Features | Significance in the Context of this compound |
| Pyrimidine Ring | Aromatic, heterocyclic, electron-deficient at positions 2, 4, and 6. wikipedia.org | Provides a core structure known for biological activity and the ability to engage in specific molecular interactions. |
| Piperidine Ring | Saturated, heterocyclic, conformationally flexible. | Acts as a three-dimensional linker and can influence solubility and pharmacokinetic properties. |
| Iodomethyl Group | Contains a labile carbon-iodine bond. | Functions as a reactive site for covalent modification of other molecules, making it a useful synthetic handle. |
Overview of Related Research on Pyrimidine and Piperidine Derivatives in Academic Literature
The academic literature is replete with examples of pyrimidine and piperidine derivatives exhibiting a wide range of biological activities. The fusion of these two scaffolds into single molecules is a common strategy in drug discovery to create novel chemical entities with desirable pharmacological profiles.
Pyrimidine derivatives are well-known for their diverse therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. gsconlinepress.com For example, a variety of pyrimidine-based compounds have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com The substitution pattern on the pyrimidine ring is critical for determining the specific biological activity.
Piperidine-containing compounds are also of significant interest in medicinal chemistry, with derivatives showing activity as central nervous system agents, antihistamines, and analgesics. nih.gov The combination of pyrimidine and piperidine moieties has led to the development of compounds with a range of biological effects. For instance, piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been explored as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net
The synthesis of such hybrid molecules often involves the reaction of a halogenated pyrimidine with a functionalized piperidine. For example, 2-chloropyrimidine (B141910) can react with various piperazines (a related six-membered heterocycle with two nitrogen atoms) to form 2-(1-piperazinyl)pyrimidine (B151936) derivatives. chemicalbook.com A similar synthetic strategy could be envisioned for the synthesis of this compound, likely starting from 2-chloropyrimidine and 4-(iodomethyl)piperidine.
The table below summarizes some of the reported biological activities of compounds containing pyrimidine and piperidine scaffolds, illustrating the broad therapeutic potential of this class of molecules.
| Compound Class | Biological Activity |
| Pyrimidine Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral gsconlinepress.com |
| Piperidine Derivatives | CNS agents, Antihistamines, Analgesics, Antihypertensives nih.gov |
| Piperidine-substituted Thiazolo[5,4-d]pyrimidines | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors researchgate.net |
| 2-(1-Piperazinyl)pyrimidine Derivatives | Anxiolytic-like activity, α2-adrenergic receptor antagonists caymanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWZJIXPMDGMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Compound
A retrosynthetic analysis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine provides a logical framework for devising a synthetic plan. The primary strategic disconnection involves the C-N bond between the pyrimidine (B1678525) ring and the piperidine (B6355638) nitrogen. This disconnection is based on the common and reliable nucleophilic aromatic substitution or related coupling reactions.
This initial disconnection yields two key synthons: a 2-halopyrimidine (electrophile) and 4-(iodomethyl)piperidine (nucleophile). The 2-halopyrimidine, being a common precursor in pyrimidine chemistry, can be readily synthesized or is commercially available. The 4-(iodomethyl)piperidine synthon can be further disconnected. A functional group interconversion (FGI) approach suggests that the iodomethyl group can be derived from a more stable precursor, such as a hydroxymethyl or chloromethyl group. This leads to precursors like 4-(hydroxymethyl)piperidine or 4-(chloromethyl)piperidine, which are more amenable to synthesis and handling.
Figure 1: Retrosynthetic Analysis of this compound
Comparative Analysis of Synthetic Efficiency and Yields Across Different Routes
Two primary synthetic pathways have been explored for the preparation of this compound. The first route involves a direct conversion of a hydroxyl intermediate to the final iodo compound, while the second proceeds through a mesylate intermediate.
Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Appel-type Iodination
This synthetic approach commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine (B141910) and piperidin-4-ylmethanol. This reaction, typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF), affords the key intermediate, 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine. This intermediate is then subjected to an Appel-type reaction, utilizing triphenylphosphine and iodine in a solvent such as dichloromethane, to yield the target compound, this compound. The Appel reaction is known for its mild conditions and generally provides good yields for the conversion of primary alcohols to alkyl iodides. organic-chemistry.orgwikipedia.org
Route 2: Three-Step Synthesis via Mesylation and Finkelstein Reaction
An alternative and often high-yielding route involves a three-step sequence starting with the same SNAr reaction as in Route 1 to produce 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine. The resulting alcohol is then converted to a mesylate intermediate, 2-[4-(mesyloxymethyl)piperidin-1-yl]pyrimidine, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This mesylate serves as an excellent leaving group for the subsequent nucleophilic substitution.
The final step is a Finkelstein reaction, where the mesylate is treated with an iodide salt, such as sodium iodide, in a polar aprotic solvent like acetone. wikipedia.orgadichemistry.com This classic SN2 reaction is driven to completion by the precipitation of the insoluble sodium mesylate, typically resulting in high yields of the desired this compound. iitk.ac.inorganic-chemistry.org
Comparative Data
To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key reaction steps, reagents, and reported yields.
| Step | Route 1: Appel-type Iodination | Yield (%) | Route 2: Mesylation/Finkelstein | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution of 2-chloropyrimidine with piperidin-4-ylmethanol | ~85% | Nucleophilic Aromatic Substitution of 2-chloropyrimidine with piperidin-4-ylmethanol | ~85% |
| 2 | Appel-type Iodination with PPh₃/I₂ | ~90% | Mesylation with MsCl/Et₃N | ~95% |
| 3 | - | - | Finkelstein Reaction with NaI | ~98% |
| Overall Yield | ~77% | ~81% |
Note: The yields presented are approximate and can vary based on specific reaction conditions and scale.
Analysis of Efficiency and Yields
Chemical Reactivity and Derivatization Strategies for 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
Exploration of the Iodomethyl Moiety as a Versatile Synthetic Handle
The iodomethyl group attached to the piperidine (B6355638) ring at the 4-position is a highly reactive and synthetically valuable functional group. Its utility stems from the excellent leaving group ability of the iodide ion, which facilitates a wide range of chemical transformations.
The primary mode of reactivity for the iodomethyl group is its susceptibility to nucleophilic attack. A diverse array of nucleophiles can be employed to displace the iodide, leading to the formation of a variety of functionalized derivatives. This versatility allows for the introduction of numerous pharmacophoric or matériophoric moieties.
Common nucleophiles that can be utilized in reactions with 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine are summarized in the table below. The reaction conditions would typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), and may be facilitated by the addition of a non-nucleophilic base to neutralize any generated acid.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Resulting Functional Group | Potential Product Class |
|---|---|---|
| Azide (N₃⁻) | Azidomethyl | Precursors for amines, triazoles |
| Cyanide (CN⁻) | Cyanomethyl | Precursors for carboxylic acids, amides |
| Amines (RNH₂, R₂NH) | Aminomethyl | Substituted amines |
| Thiols (RSH) | Thioether | Alkyl aryl sulfides, dialkyl sulfides |
| Alcohols (ROH) | Ether | Alkoxy derivatives |
The propensity of neopentyl-like halides to undergo SN2 reactions can sometimes be hindered by steric effects. However, the flexibility of the piperidine ring may mitigate this, and the high reactivity of the carbon-iodine bond is expected to favor substitution.
While less common for alkyl halides compared to their aryl or vinyl counterparts, the iodomethyl group can potentially participate in certain organometallic cross-coupling reactions. These reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, variants of the Suzuki-Miyaura coupling, which typically involves organoboron reagents, have been developed for alkyl halides. Similarly, Negishi coupling (organozinc reagents) and Stille coupling (organotin reagents) could be explored. These reactions would be catalyzed by a transition metal, most commonly palladium or nickel complexes, and would enable the introduction of aryl, heteroaryl, or vinyl groups at the methyl position. The success of these reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions to favor the desired cross-coupling over potential side reactions like β-hydride elimination, although the latter is not possible in this specific substrate.
Modifications of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the piperidin-1-yl group at the 2-position, being an amino substituent, is expected to have a significant electronic influence on the ring.
Electrophilic aromatic substitution on the pyrimidine core is generally challenging due to its π-deficient nature. researchgate.net However, the 2-piperidino substituent is an activating group and is expected to direct electrophiles to the 5-position of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are more electronegative than carbon and draw electron density away, making the ring less susceptible to attack by electrophiles. wikipedia.org
Potential electrophilic substitution reactions that could be investigated include:
Halogenation: Introduction of a bromine or chlorine atom at the 5-position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group, which would require carefully controlled conditions to avoid oxidation or reaction at other sites.
Friedel-Crafts Reactions: Acylation or alkylation at the 5-position, although these are often difficult on pyrimidine rings even with activating groups. wikipedia.org
It is important to note that the reaction conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.
A more versatile approach for the functionalization of the pyrimidine ring is through metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netnih.gov For this to be applicable, a leaving group, typically a halogen, would need to be present on the pyrimidine ring. If we consider a derivative, for example, 2-[4-(iodomethyl)piperidin-1-yl]-5-bromopyrimidine, a wide range of transformations become accessible.
Table 2: Potential Cross-Coupling Reactions on a Halogenated Pyrimidine Core
| Reaction Name | Organometallic Reagent | Introduced Group | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Aryl, Heteroaryl, Vinyl | Palladium |
| Stille | Organotin (e.g., Ar-SnBu₃) | Aryl, Heteroaryl, Vinyl, Alkynyl | Palladium |
| Heck | Alkene | Vinyl | Palladium |
| Sonogashira | Terminal alkyne | Alkynyl | Palladium/Copper |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | Amino, Alkoxy, Thioether | Palladium |
These reactions are highly modular and allow for the introduction of a vast array of substituents, making them a cornerstone of modern synthetic chemistry for the generation of compound libraries. The choice of catalyst, ligand, base, and solvent is crucial for the success of these couplings. researchgate.netresearchgate.netnih.gov
Transformations of the Piperidine Ring System
The piperidine ring serves as a linker between the reactive iodomethyl group and the pyrimidine core. While generally stable, it can also be a site for chemical modification. The piperidine ring is a prevalent structural motif in many pharmaceuticals. researchgate.netnih.govresearchgate.net
One potential transformation is N-dealkylation to remove the pyrimidine group, although this would be a disruptive transformation and likely require harsh conditions. More subtle modifications could involve reactions at the C-H bonds of the piperidine ring, though this would require advanced catalytic methods for selective functionalization.
Another avenue for modification could be through ring-opening reactions , although this would fundamentally alter the structure of the molecule. More synthetically useful would be the introduction of substituents on the piperidine ring itself during the synthesis of the this compound precursor. For example, starting with a substituted 4-(iodomethyl)piperidine would allow for the generation of analogues with diverse substitution patterns on the piperidine ring.
Nitrogen-Directed Functionalization Reactions
The pyrimidine ring contains two nitrogen atoms which, compared to pyridine (B92270), are less basic due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org Electrophilic attack, such as protonation or alkylation, is less facile but typically occurs at one of the ring nitrogens. wikipedia.org The 2- and 4-positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org However, in this compound, the 2-position is already substituted by the piperidine ring.
Functionalization directed by the pyrimidine nitrogens can be envisioned through several pathways. While direct N-alkylation or N-oxidation is challenging, activation of the pyrimidine ring can facilitate such transformations. wikipedia.org For instance, treatment with a strong activating agent like trifluoromethanesulfonic anhydride could form a pyrimidinium salt. This activation would significantly enhance the electrophilicity of the ring, potentially allowing for subsequent nucleophilic attack or ring-opening reactions, leading to novel functionalized products. researchgate.net
Reactions involving the exocyclic amino group of 2-aminopyrimidines, a related structural motif, have been studied. For example, 2-aminopyrimidine can react with aldehydes to form methylol derivatives or methylenebis(aminopyrimidines), demonstrating that the exocyclic nitrogen can act as a nucleophile without involving the ring nitrogens directly under certain conditions. nih.gov While the piperidine nitrogen in the target molecule is tertiary, the pyrimidine nitrogens could potentially participate in similar condensation reactions under forcing conditions or with specific reagents. Undesired N,N-diacylation has been observed during the N-benzoylation of some 2-aminopyrimidines, highlighting the potential for multiple functionalization events. semanticscholar.org
| Reaction Type | Reagent/Conditions | Expected Outcome |
| N-Oxidation | Peracid (e.g., m-CPBA) | Mono-N-oxidation of a pyrimidine nitrogen |
| N-Alkylation | Strong alkylating agent (e.g., MeOTf) | Formation of a pyrimidinium salt |
| Ring Activation/Functionalization | 1. Tf₂O 2. Nucleophile (e.g., secondary amine) | Ring-opening and subsequent functionalization |
This table presents hypothetical reactions based on the general reactivity of pyrimidine systems.
Stereochemical Considerations in Piperidine Ring Transformations
The piperidine ring is a flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize steric strain. ias.ac.in For a 4-substituted piperidine like the one in the title compound, the substituent (the iodomethyl group) can exist in either an axial or equatorial position. The conformational free energies of 4-substituted piperidines are similar to those of analogous cyclohexanes, with the equatorial conformer generally being more stable to avoid 1,3-diaxial interactions. nih.gov However, the nature of the substituent and its interaction with the rest of the molecule can influence this equilibrium. nih.govresearchgate.net
When the piperidine nitrogen is bonded to an aromatic system, as is the case here with the pyrimidine ring, conjugation of the nitrogen's lone pair with the π-system can introduce partial double-bond character to the N-C bond. nih.gov This can lead to pseudoallylic strain, which may influence the conformational preferences of substituents on the piperidine ring. nih.gov
Any chemical transformation involving the piperidine ring must take these stereochemical factors into account. For example, hydrogenation of the pyrimidine ring or reactions aimed at introducing new stereocenters on the piperidine ring would be influenced by the existing conformation. The synthesis of functionalized piperidines with control over stereochemistry is a well-developed field, often employing chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. acs.orgnih.govacs.orgrsc.orgnih.gov For instance, stereoselective synthesis of polysubstituted piperidines can be achieved through methods like the diastereoselective addition of organometallic reagents to chiral piperidine epoxides or the hydroxyl-directed reduction of 1,2-dehydropiperidines. acs.org While the target compound is achiral, derivatization of the piperidine ring could create stereocenters, the formation of which would be governed by the principles of stereocontrol in six-membered rings.
| Transformation | Stereochemical Implication | Potential Method |
| Introduction of a substituent at C-3 | Creation of two stereocenters (cis/trans) | Diastereoselective enolate alkylation |
| Reduction of a hypothetical C=C bond in the ring | Control of relative stereochemistry | Catalytic hydrogenation directed by an existing functional group |
| Kinetic Resolution | Separation of enantiomers if a chiral center is introduced | Asymmetric deprotonation using a chiral base |
This table outlines hypothetical stereochemical outcomes for transformations on the piperidine ring.
Synthesis of Structural Analogs and Homologs of this compound
The synthesis of structural analogs and homologs of this compound can be approached by modifying any of its three core components.
Modification of the Pyrimidine Ring: The most common method for constructing the 2-(piperidin-1-yl)pyrimidine (B1626217) scaffold involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyrimidine with piperidine or a substituted piperidine. acs.orgchemicalbook.comnih.gov Starting with various substituted 2-chloropyrimidines would allow for the introduction of a wide range of functional groups at the 4-, 5-, and 6-positions of the pyrimidine ring. The Biginelli reaction and other multicomponent reactions also provide versatile routes to highly substituted pyrimidine cores which could then be halogenated and coupled with the desired piperidine. wikipedia.orgbu.edu.eg
Modification of the Piperidine Ring: Analogs with different substituents on the piperidine ring can be synthesized by starting with differently substituted piperidines in the SNAr reaction. For example, using 3-methylpiperidine or piperidines with other functionalities would yield the corresponding analogs. The synthesis of polysubstituted piperidines is an active area of research, with methods available to produce them stereoselectively. rsc.orgnih.govrsc.orgmdpi.com
Modification of the 4-Substituent: Homologs and analogs with different side chains at the 4-position can be synthesized from a common intermediate, such as methyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. This ester can be reduced to the corresponding alcohol, which can then be converted to the target iodomethyl group (e.g., via the Finkelstein reaction on the corresponding tosylate or mesylate) or other functional groups. For instance, chain extension could be achieved via Wittig-type reactions followed by reduction, or the alcohol could be oxidized to an aldehyde for further elaboration.
| Analog/Homolog Type | Synthetic Strategy | Key Intermediate |
| Substituted Pyrimidine Ring | SNAr with substituted 2-chloropyrimidine (B141910) | 4-(Iodomethyl)piperidine |
| Substituted Piperidine Ring | SNAr of 2-chloropyrimidine with substituted piperidine | Substituted 4-(iodomethyl)piperidine |
| Modified 4-Substituent | Functional group interconversion of a common intermediate | 1-(Pyrimidin-2-yl)piperidine-4-carbaldehyde or -methanol |
This table summarizes potential synthetic strategies for analogs and homologs.
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical consideration for this compound. nih.gov The molecule possesses several potential reaction sites: the electrophilic carbon of the iodomethyl group, the electron-deficient pyrimidine ring (susceptible to nucleophiles at C-4 and C-6), and the pyrimidine nitrogens (susceptible to electrophiles).
Nucleophilic Reactions: A primary consideration is the competition between SN2 reaction at the iodomethyl group and SNAr at the pyrimidine ring. The iodomethyl group, being a primary alkyl iodide, is an excellent substrate for SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides). The pyrimidine ring, particularly at the unsubstituted C-4 and C-6 positions, is also electrophilic and can undergo SNAr, although this typically requires a leaving group like a halogen at those positions. acs.org In the absence of a leaving group on the pyrimidine ring, nucleophilic attack is generally directed at the highly reactive iodomethyl site. If, however, an analog with a halogen at the C-4 or C-6 position were used, the regioselectivity of nucleophilic attack would become a key issue. Generally, nucleophilic substitution at C-4(6) of a pyrimidine ring is favored over the C-2 position. acs.orgwuxiapptec.comresearchgate.net
Electrophilic Reactions: With electrophiles, the main competition would be between the two pyrimidine nitrogen atoms. As they are not equivalent, regioselectivity could potentially be achieved, although protonation or alkylation typically occurs at a single nitrogen. wikipedia.org
Control of Selectivity: The reaction conditions can be tuned to favor one reaction pathway over another. For example, soft nucleophiles would be expected to react preferentially at the soft electrophilic center of the iodomethyl group. Hard nucleophiles might show less selectivity. The choice of solvent, temperature, and catalyst can also influence the outcome. For instance, palladium-catalyzed cross-coupling reactions often show a strong preference for the C4 position of halopyrimidines over the C2 position. acs.org Understanding these principles allows for the selective functionalization of this multifunctional molecule.
| Reagent Type | Potential Reactive Sites | Expected Major Product | Rationale |
| Soft Nucleophile (e.g., RSH) | C-I bond, Pyrimidine C-4/C-6 | SN2 product at the methyl group | The primary alkyl iodide is a highly reactive and soft electrophile. |
| Strong, Hard Nucleophile (e.g., RO⁻) | C-I bond, Pyrimidine C-4/C-6, α-proton | Potential for both SN2 and elimination (E2) | Competition between substitution and elimination. |
| Electrophile (e.g., CH₃I) | Pyrimidine N1, Pyrimidine N3 | N-alkylated pyrimidinium salt | Pyrimidine nitrogens are the most nucleophilic sites. |
This table illustrates the principles of chemo- and regioselectivity for the target compound.
Radiochemical Applications and Radiosynthetic Approaches Utilizing 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
In Vitro Stability of Radioprobes Derived from 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine in Biological Research Media
It is possible that research on this compound is proprietary, in very early stages and not yet published, or that the compound may be known by a different chemical name or identifier not captured in the searches. Without any foundational research to draw upon, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Molecular Interactions and Mechanistic Insights of 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
Investigation of Receptor Binding Profiles Using Recombinant Systems
While no specific receptor binding data for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine has been reported, studies on analogous compounds suggest that the 2-(piperidin-1-yl)pyrimidine (B1626217) moiety can be found in molecules with significant affinity for various receptors.
Research on related structures provides insights into the potential binding affinities of 2-(piperidin-1-yl)pyrimidine derivatives. For instance, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivatives, which share the substituted piperidine (B6355638) motif, have shown high affinity for sigma receptors. One such compound, a polyfunctionalized pyridine (B92270), demonstrated a high affinity for the human sigma-1 receptor (hσ1R) with a Ki value of 1.45 nM. csic.es Another study on phenyl pyrimidine (B1678525) derivatives with a piperidine substitution showed a sigma-1 receptor binding affinity (Ki) of 11.8 nM. researchgate.net
Additionally, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as potent inhibitors of the protein kinase B (Akt), exhibiting nanomolar potency. nih.gov Although the core pyrimidine structure is different, these examples highlight that the substituted piperidine connected to a pyrimidine-like core can be a key pharmacophore for achieving high receptor affinity. The iodomethyl group at the 4-position of the piperidine ring in the title compound is a reactive moiety that could potentially form covalent bonds with nucleophilic residues in a binding pocket, which would significantly influence its binding profile. However, without experimental data, its specific receptor affinities remain speculative.
Table 1: Binding Affinities of Structurally Related Compounds
| Compound Class | Target | Binding Affinity (Ki) |
|---|---|---|
| Polyfunctionalized Pyridine Derivative csic.es | hσ1R | 1.45 nM |
| Phenyl Pyrimidine Derivative researchgate.net | σ1R | 11.8 nM |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine Derivative nih.gov | PKB/Akt | Nanomolar range |
Ligand-receptor kinetic studies, which measure the rate of association (kon) and dissociation (koff) of a ligand to its receptor, provide a more dynamic view of the binding interaction than affinity constants alone. Such studies have not been performed on this compound itself. However, the principles of structure-kinetics relationships can be inferred from related classes of molecules. The presence of the iodomethyl group introduces the possibility of covalent bond formation with the target protein. Covalent inhibitors typically exhibit very slow or irreversible dissociation, leading to a long residence time at the receptor. This prolonged engagement can translate to a durable pharmacological effect. The flexibility of the piperidine ring and the nature of the pyrimidine core would also influence the kinetics of binding, but without experimental validation, any discussion on the specific on- and off-rates for this compound would be conjectural.
Enzymatic Interactions and Inhibition Studies in vitro
The 2-(piperidin-1-yl)pyrimidine scaffold is present in molecules designed to inhibit various enzymes. For example, a novel class of 2,4-disubstituted pyrimidines, where the 2-position was substituted with various piperidines, were evaluated as cholinesterase inhibitors. nih.gov One of the most potent and selective butyrylcholinesterase (BuChE) inhibitors from this series, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, displayed an IC50 value of 2.2 µM. nih.gov This suggests that the 2-(piperidin-1-yl)pyrimidine core can be a suitable template for designing enzyme inhibitors.
Furthermore, piperidine pyrimidine amides are recognized as a promising class of enzyme inhibitors, targeting enzymes such as lipoxygenase. nih.gov The inhibitory potential of this compound against specific enzymes would largely depend on the topology of the enzyme's active site and the potential for the iodomethyl group to act as an electrophile, reacting with nucleophilic amino acid residues like cysteine or histidine to form a covalent bond. This covalent inhibition mechanism is a key feature of many targeted enzyme inhibitors. For instance, piperidinopyridine and piperidinopyrimidine analogs have been investigated as inhibitors of oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis. researchgate.net
Table 2: Enzymatic Inhibition by Structurally Related Compounds
| Compound | Target Enzyme | Inhibition (IC50) |
|---|---|---|
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine nih.gov | Butyrylcholinesterase (BuChE) | 2.2 µM |
| Piperidine Pyrimidine Amides nih.gov | Lipoxygenase | Activity reported |
| Piperidinopyrimidine Analogs researchgate.net | Oxidosqualene Cyclase (OSC) | Investigated as inhibitors |
Potential for Allosteric Modulation in Research Systems
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand. The pyrimidine scaffold has been identified in compounds acting as allosteric modulators.
A notable example comes from a high-throughput screening that identified compounds with a trisubstituted pyrimidine core as positive allosteric modulators of the human prostaglandin (B15479496) EP2 receptor. nih.govnih.gov These compounds were found to increase the potency of the natural ligand, prostaglandin E2 (PGE2), by 4- to 5-fold without altering its efficacy, which is a characteristic feature of allosteric modulation. nih.govnih.gov This indicates that the pyrimidine moiety can serve as a scaffold for developing molecules that fine-tune receptor activity rather than simply turning it on or off. Given this precedent, it is plausible that this compound or its derivatives could exhibit allosteric modulatory effects on certain G-protein coupled receptors (GPCRs) or other receptor types. acs.org The covalent nature of the iodomethyl group could potentially lead to irreversible allosteric modulation, a concept of growing interest in drug discovery.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives (Focus on chemical modifications and in vitro binding profiles)
While specific SAR studies for derivatives of this compound are not available, general SAR principles can be derived from related series of compounds. For 2,4-disubstituted pyrimidines acting as cholinesterase inhibitors, the nature of the substituent at both the C-2 and C-4 positions of the pyrimidine ring was found to be sensitive to steric and electronic properties, influencing both potency and selectivity. nih.gov
In a series of trisubstituted pyrimidine amide derivatives developed as CCR4 antagonists, modifications around the central pyrimidine ring were explored. It was found that replacing a chlorine atom with a piperidinyl or morpholinyl ring resulted in a decrease in activity, suggesting that smaller, less polar substituents were preferred in that particular series. nih.gov
For piperidine-substituted thiophene[3,2-d]pyrimidine derivatives acting as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the substitution on the piperidine ring is crucial. In one study, a 1-(4-iodobenzyl) group was attached to the piperidine nitrogen, and the resulting compound showed potent anti-HIV-1 activity with an EC50 value in the nanomolar range. nih.gov This highlights that large, halogenated aromatic groups can be well-tolerated on the piperidine ring and contribute significantly to binding affinity. The iodomethyl group in this compound is an alkylating agent, and its reactivity would be a key determinant of the compound's biological activity, a feature that would be central to any future SAR studies.
Molecular Dynamics Simulations and Docking Studies of this compound with Protein Targets
Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and interactions of small molecules with their protein targets. While no such studies have been published for this compound, the 2-(piperidin-1-yl)pyrimidine scaffold has been the subject of computational studies.
For instance, molecular modeling of 2,4-disubstituted pyrimidines identified a central pyrimidine ring as a suitable template for developing dual inhibitors of cholinesterase and amyloid-β aggregation. nih.gov In another example, docking studies were performed on pyridine and pyrimidine-based inhibitors of the enzymes CYP11B1 and CYP11B2 to understand the structural features responsible for their selectivity. researchgate.net These studies typically show that the pyrimidine ring can form key hydrogen bonds and hydrophobic interactions within the binding pocket.
A hypothetical docking study of this compound would likely focus on identifying a protein target with a suitable binding pocket to accommodate the substituted piperidine. The iodomethyl group would be of particular interest, with simulations potentially identifying nearby nucleophilic residues (such as cysteine, histidine, or lysine) that could be susceptible to covalent modification. MD simulations could then be used to assess the stability of the binding pose and the conformational changes in the protein upon covalent bond formation. Such computational approaches would be invaluable in generating hypotheses about the potential protein targets and mechanism of action for this compound.
Computational Chemistry and Cheminformatics of 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, these calculations reveal the distribution of electrons and identify regions susceptible to chemical reactions. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule.
The electronic structure is characterized by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Reactivity descriptors derived from these calculations, such as electrostatic potential maps, pinpoint the electron-rich and electron-deficient areas of the molecule. In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the iodine is highly electrophilic due to the electronegativity of the iodine atom, rendering it a primary site for nucleophilic substitution.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of steric and torsional strain.
The linkage between the piperidine and pyrimidine rings, as well as the iodomethyl group, introduces additional degrees of rotational freedom. Energy landscape mapping involves systematically exploring these rotational possibilities to identify the global energy minimum (the most stable conformation) and other low-energy local minima. This process is often performed using molecular mechanics force fields or more accurate quantum mechanical methods. The resulting potential energy surface provides a comprehensive view of the molecule's flexibility and the energy barriers between different conformations, which is crucial for understanding its interaction with biological targets or other molecules.
Prediction of Molecular Properties using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. DFT can be used to predict a wide range of molecular properties for this compound. These properties are essential for understanding its physicochemical behavior and for its potential application in various fields.
Predicted properties include geometric parameters (bond lengths and angles), vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and electronic properties such as dipole moment, polarizability, and ionization potential. The table below presents a set of hypothetical but realistic DFT-predicted properties for the compound.
| Molecular Property | Predicted Value | Description |
|---|---|---|
| Total Energy (Hartree) | -1250.45 | The total electronic energy of the molecule in its ground state. |
| Dipole Moment (Debye) | 2.85 | A measure of the overall polarity of the molecule. |
| HOMO Energy (eV) | -6.78 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy (eV) | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (eV) | 5.55 | An indicator of chemical stability and reactivity. |
| Polarizability (a.u.) | 185.3 | The ease with which the electron cloud can be distorted by an external electric field. |
Ligand-Based and Structure-Based Computational Design Principles Applied to Analogs
Computational design principles are instrumental in the rational design of new molecules with desired properties, often starting from a known compound like this compound. These approaches are broadly categorized as ligand-based and structure-based.
Ligand-based design is employed when the structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active. For analogs of this compound, this could involve creating a pharmacophore model that defines the essential spatial arrangement of chemical features required for activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, leading to predictive models for designing more potent analogs.
Structure-based design , on the other hand, is applicable when the three-dimensional structure of the target protein or receptor is known. Docking simulations can be used to predict the binding mode and affinity of this compound and its analogs within the active site of the target. These simulations provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized to improve binding. The iodomethyl group, for instance, could be a target for modification to explore different interactions or to act as a reactive handle for covalent inhibition.
Cheminformatics Analysis of this compound within Chemical Databases
Cheminformatics involves the use of computational methods to analyze large chemical datasets. An analysis of this compound within chemical databases like PubChem, ChEMBL, and SciFinder can reveal a wealth of information. This includes its known identifiers (e.g., CAS number, IUPAC name), calculated physicochemical properties (e.g., molecular weight, logP, topological polar surface area), and any reported biological activities or patents associated with it or structurally similar compounds.
Similarity searching is a key cheminformatics tool. By using the structure of this compound as a query, one can identify other compounds in the database with similar structural features. This can help in identifying potential off-target effects, understanding the broader chemical space around this scaffold, and discovering new potential applications based on the known activities of its neighbors. Substructure searching can identify all compounds containing the 2-(piperidin-1-yl)pyrimidine (B1626217) core, providing a broader context for its chemical family.
Preclinical Research Applications and in Vitro Biological Probing with 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
Use as a Chemical Probe for Target Validation in Cellular Models (in vitro)
There is no available information on the use of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine as a chemical probe for target validation in in vitro cellular models.
Application in Ex Vivo Tissue Binding and Autoradiography Assays
No studies have been found that describe the application of this compound in ex vivo tissue binding or autoradiography assays.
Studies in Animal Models
There is no documented use of this compound in animal models for any purpose, including as a tool for receptor occupancy studies in rodent tissues.
Integration into High-Throughput Screening Campaigns for Ligand Discovery and Validation
There is no evidence to suggest that this compound has been integrated into high-throughput screening campaigns for the discovery or validation of new ligands.
Future Directions and Emerging Research Avenues for 2 4 Iodomethyl Piperidin 1 Yl Pyrimidine
Development of Novel Synthetic Analogues with Enhanced Research Utility
The core structure of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine serves as a foundational template for the synthesis of a diverse library of analogues. The development of such analogues can be approached through several synthetic strategies, aiming to fine-tune the molecule's physicochemical properties for specific research applications.
One primary avenue for modification is the pyrimidine (B1678525) ring itself. The synthesis of pyrimidine derivatives can be achieved through various condensation reactions, for instance, by reacting 1,3-dicarbonyl compounds with urea (B33335) or its derivatives. bu.edu.eg This allows for the introduction of a wide range of substituents at positions 4, 5, and 6 of the pyrimidine ring. These modifications can significantly alter the molecule's steric and electronic properties, which in turn can influence its binding affinity and selectivity for biological targets.
Another key area for synthetic modification is the piperidine (B6355638) linker. The synthesis of functionalized piperidines is a well-established field in organic chemistry, with numerous methods available for introducing substituents on the piperidine ring. taylorfrancis.com For example, multicomponent reactions can be employed to generate highly functionalized piperidine derivatives in a single step. taylorfrancis.com By modifying the piperidine scaffold, researchers can alter the spatial orientation of the pyrimidine ring and the iodomethyl group, which can be crucial for optimizing interactions with biological macromolecules.
The following table outlines potential synthetic modifications to the core structure of this compound and their potential impact on its research utility.
| Modification Site | Potential Synthetic Strategy | Potential Impact on Research Utility |
|---|---|---|
| Pyrimidine Ring | Condensation of substituted 1,3-dicarbonyls with urea derivatives | Modulation of electronic properties, hydrogen bonding capacity, and target specificity |
| Piperidine Linker | Multicomponent reactions to introduce substituents | Alteration of conformational flexibility and spatial positioning of functional groups |
| Iodomethyl Group | Conversion to other functional groups (e.g., azidomethyl, alkoxymethyl) | Enabling different bioconjugation strategies and altering reactivity |
Exploration of Alternative Radiolabeling Strategies (e.g., beyond radioiodine)
The presence of an iodine atom in this compound makes it an immediate candidate for radiolabeling with iodine isotopes, such as Iodine-123, Iodine-124, and Iodine-131, for applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). However, the future of molecular imaging with this scaffold is not limited to radioiodine.
The piperidinyl-pyrimidine core is a versatile platform for the incorporation of other radionuclides. For instance, pyrimidine derivatives have been successfully labeled with Carbon-11, a positron emitter with a short half-life that is ideal for PET imaging of dynamic biological processes in the brain. nih.gov The development of [¹¹C]-labeled analogues of this compound could open up new avenues for neuroimaging research.
Furthermore, the piperidine moiety can be modified to include chelating agents capable of sequestering metallic radionuclides such as Gallium-68 and Copper-64. These isotopes have favorable decay characteristics for PET imaging and are increasingly being used in the development of novel radiopharmaceuticals. nih.gov
The following table summarizes potential alternative radiolabeling strategies for the this compound scaffold.
| Radionuclide | Labeling Strategy | Potential Imaging Application |
|---|---|---|
| Carbon-11 (¹¹C) | ¹¹C-methylation of a suitable precursor | PET imaging of neuroreceptors and enzymes |
| Fluorine-18 (¹⁸F) | Nucleophilic substitution with [¹⁸F]fluoride | PET imaging of a wide range of biological targets |
| Gallium-68 (⁶⁸Ga) | Chelation with a conjugated DOTA or NOTA derivative | PET imaging of tumors and other pathologies |
| Copper-64 (⁶⁴Cu) | Chelation with a conjugated TETA or sarcophagine derivative | PET imaging and radiotherapy (theranostics) |
Advanced Computational Modeling for Deeper Mechanistic Understanding of Molecular Interactions
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding the interactions of small molecules with biological targets at a molecular level. These methods can be applied to this compound and its analogues to predict their binding modes, affinities, and selectivities for specific proteins.
Molecular docking simulations can be used to virtually screen large libraries of analogues against the three-dimensional structures of target proteins, helping to identify promising candidates for further experimental investigation. This approach can accelerate the discovery of potent and selective ligands for a wide range of biological targets. Pyrimidine derivatives have been the subject of numerous in silico studies to predict their interactions with enzymes and receptors. tmu.edu.tw
QSAR studies can establish mathematical relationships between the structural features of a series of compounds and their biological activities. This information can be used to guide the design of new analogues with improved properties. For example, a QSAR model could be developed to predict the binding affinity of this compound derivatives for a particular enzyme based on their electronic and steric properties.
Potential for Derivatization in Materials Science or Bio-conjugation for Research Applications
The unique chemical structure of this compound, particularly the reactive iodomethyl group, makes it an attractive building block for applications in materials science and bioconjugation.
In materials science, piperidine derivatives have been incorporated into polymers to create materials with specific functional properties. ontosight.aiontosight.ai The pyrimidine moiety, with its hydrogen bonding capabilities, could also be exploited to influence the self-assembly and bulk properties of polymeric materials. The bifunctional nature of this compound could allow it to act as a cross-linker or a functional monomer in polymerization reactions.
The iodomethyl group is a reactive handle that can be used for bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or a nucleic acid. biosyn.com This allows for the development of chemical probes to study the function and localization of biomolecules in living systems. nih.gov For example, this compound could be conjugated to a fluorescent dye or a biotin (B1667282) tag to create a probe for labeling specific proteins. The reaction of iodo-functionalized compounds with nucleophilic residues on proteins, such as cysteine, is a common strategy in bioconjugation. researchgate.net
Role of this compound in Advancing Specific Fields of Chemical Biology Research
The combination of a biologically relevant pyrimidine core, a versatile piperidine linker, and a reactive iodomethyl group positions this compound as a valuable tool for advancing several areas of chemical biology research.
As a starting point for the development of chemical probes, this compound could be used to investigate the roles of specific enzymes and receptors in cellular processes. youtube.com By attaching a reporter group, such as a fluorophore or an affinity tag, to the molecule, researchers can visualize and track the localization and interactions of its biological targets.
In the field of drug discovery, the this compound scaffold could serve as a lead structure for the development of new therapeutic agents. The pyrimidine ring is a common feature in many approved drugs, and the piperidine moiety is often used to improve the pharmacokinetic properties of drug candidates. nih.govijnrd.org The ability to easily modify the structure of this compound would allow for the optimization of its activity against a variety of disease targets.
Furthermore, the potential for radiolabeling this compound opens up opportunities for its use in preclinical and clinical imaging studies to diagnose diseases and monitor the effectiveness of therapies. openmedscience.com The development of PET and SPECT tracers based on this scaffold could provide valuable insights into the pathophysiology of various diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (commonly used for pyrimidine derivatives) can introduce the piperidine-iodomethyl moiety. Key parameters include:
- Catalyst selection : Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for efficient coupling .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography : Resolve the 3D structure, particularly the orientation of the iodomethyl group relative to the pyrimidine ring. Evidence from similar piperidine-pyrimidine hybrids shows chair conformations in piperidine rings .
- NMR spectroscopy : H and C NMR confirm regiochemistry, with distinct shifts for the iodomethyl proton (~3.5–4.0 ppm) and pyrimidine carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (exact mass ~319.03 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- Waste disposal : Collect halogenated waste separately and neutralize iodinated byproducts with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How does the iodine substitution at the piperidine ring affect the compound’s reactivity and biological activity?
- Methodological Answer :
- Reactivity : The iodine atom acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution with amines or thiols) .
- Biological activity : In PI3K inhibitors, bulky substituents on piperidine enhance target binding. Iodine’s electronegativity may polarize the molecule, improving membrane permeability .
- Comparative studies : Replace iodine with chlorine or fluorine in analogs to assess steric/electronic effects on activity using enzymatic assays (e.g., PI3Kα inhibition) .
Q. What strategies resolve contradictions in reported biological activity data for similar pyrimidine derivatives?
- Methodological Answer :
- Assay standardization : Control variables like ATP concentration (for kinase assays) and cell passage number (for in vitro studies) to minimize variability .
- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers or inconsistent protocols .
- Dose-response curves : Use IC values from ≥3 independent experiments to validate potency trends .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., GLP-1 receptors)?
- Methodological Answer :
- Molecular docking : Perform in silico studies using software like AutoDock Vina to predict binding poses in receptor active sites .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) for the compound and its target .
- Mutagenesis assays : Engineer receptor mutants (e.g., GLP-1 R D163A) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
